molecular formula C10H11BO5 B8203860 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B8203860
M. Wt: 222.00 g/mol
InChI Key: ZGRQHXLDKUCSFN-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11BO5. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1,3,2-dioxaborolan-2-yl group and a methoxy group at the 3-position. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, where 3-methoxybenzoic acid is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and materials science .

Comparison with Similar Compounds

Comparison: 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both a methoxy group and a boronic ester group on the benzoic acid core. This combination enhances its reactivity and versatility in organic synthesis compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO5/c1-14-9-6-7(10(12)13)2-3-8(9)11-15-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRQHXLDKUCSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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